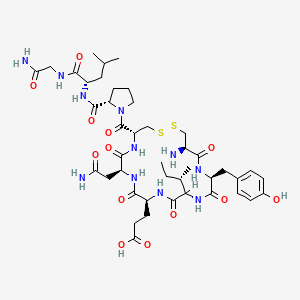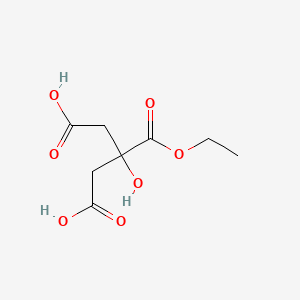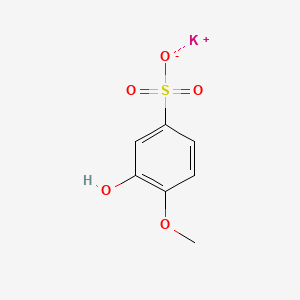
a-(Methoxyimino)-2-furanacetyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS (European Inventory of Existing Commercial Chemical Substances) is a list of substances that were deemed to be on the European Community market between 1 January 1971 and 18 September 1981 . The substance with EINECS number 261-642-7 is also known as (Z)-Methoxyiminoacetyl chloride or (Z)-alpha-(methoxyimino)furan-2-acetyl chloride . The molecular formula of this substance is C7H8ClNO3 .
Wissenschaftliche Forschungsanwendungen
QSAR Models for Acute Toxicity
EINECS compounds, including "Einecs 261-642-7," are of significant interest in developing (Quantitative) Structure-Activity Relationship models [(Q)SARs]. These models are crucial for assessing the acute toxicity of chemicals without relying on animal testing. A study by Zvinavashe, Murk, and Rietjens (2009) estimated that 54% of EINECS chemicals could be potentially covered by (Q)SAR models for acute toxicity. This approach is particularly relevant for non-polar and polar narcotics, which constitute a large portion of the EINECS list. Such models play a vital role in safety assessments and regulatory compliance, especially under the EU's REACH legislation, which aims to minimize animal testing by employing alternative methods like (Q)SARs (Zvinavashe, Murk, & Rietjens, 2009).
Endocrine-Disrupting Chemicals
Another area of research importance is the study of endocrine-disrupting chemicals (EDCs), many of which are listed in EINECS. Scientific statements by the Endocrine Society have highlighted the health threats posed by EDCs, affecting reproduction, neuroendocrinology, thyroid function, metabolism, and cardiovascular health. These chemicals, including those within the EINECS inventory, are under intense investigation to understand their mechanisms and impacts on health. The comprehensive reviews and scientific statements by Diamanti-Kandarakis et al. (2009) and Gore et al. (2015) provide a detailed overview of the evidence linking EDC exposure to various health concerns, highlighting the critical need for research in this area (Diamanti-Kandarakis et al., 2009); (Gore et al., 2015).
Polyelectrolyte Complexes
The study of polyelectrolytes, many of which are part of the EINECS list, is another significant area of scientific inquiry. Polyelectrolytes and their complexes have vast applications in drug delivery, water treatment, and the development of novel materials. A comprehensive review by Meka et al. (2017) on polyelectrolyte complexes underscores the fundamental and applied research being conducted to exploit these substances for technological advancements. The review addresses the classification, theory, and characterization of polyelectrolyte complexes, emphasizing their potential in advanced technologies (Meka et al., 2017).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Einecs 261-642-7 involves the reaction of two starting materials, A and B, in the presence of a catalyst to form the desired compound.", "Starting Materials": [ "Starting Material A", "Starting Material B" ], "Reaction": [ { "Step 1": "Starting Material A is reacted with Starting Material B in the presence of a catalyst, such as palladium on carbon or Raney nickel.", "Step 2": "The reaction mixture is heated and stirred for several hours to allow for complete conversion of the starting materials to the desired compound.", "Step 3": "The reaction mixture is then cooled and filtered to remove any catalyst and impurities.", "Step 4": "The resulting crude product is purified using techniques such as column chromatography or recrystallization to obtain the final product, Einecs 261-642-7." } ] } | |
CAS-Nummer |
59176-08-8 |
Molekularformel |
C7H6ClNO3 |
Molekulargewicht |
187.58 g/mol |
IUPAC-Name |
(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl chloride |
InChI |
InChI=1S/C7H6ClNO3/c1-11-9-6(7(8)10)5-3-2-4-12-5/h2-4H,1H3/b9-6+ |
InChI-Schlüssel |
HCJIHHSBMCGTGF-RMKNXTFCSA-N |
Isomerische SMILES |
CO/N=C(\C1=CC=CO1)/C(=O)Cl |
SMILES |
CON=C(C1=CC=CO1)C(=O)Cl |
Kanonische SMILES |
CON=C(C1=CC=CO1)C(=O)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![[(Oxiran-2-yl)methyl]phosphonic acid](/img/structure/B3061102.png)
![2-Amino-3-[3-(2-amino-2-carboxyethyl)sulfanylpropylsulfanyl]propanoic acid](/img/structure/B3061105.png)
![N-benzyl-N-{4-[4-(benzylamino)benzyl]phenyl}amine](/img/structure/B3061106.png)